molecular formula C23H22N2O4S B4189989 N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4189989
M. Wt: 422.5 g/mol
InChI Key: APSCIHZONJIRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it has been suggested that it may act through the modulation of the activity of certain enzymes and receptors in the body. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. However, further research is needed to fully understand the extent of its effects.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potential to exhibit a range of pharmacological properties. This makes it a versatile compound that can be used in a variety of studies. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand its effects on the brain and its potential as a therapeutic agent. Another area of interest is its potential use in the development of new anti-inflammatory and analgesic drugs. Finally, the synthesis of analogs of N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide may lead to the development of compounds with improved pharmacological properties.

Scientific Research Applications

N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

2-(3-acetyl-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-17(26)19-11-8-12-20(15-19)25(30(2,28)29)16-23(27)24-22-14-7-6-13-21(22)18-9-4-3-5-10-18/h3-15H,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSCIHZONJIRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3-acetylphenyl)-N-biphenyl-2-yl-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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